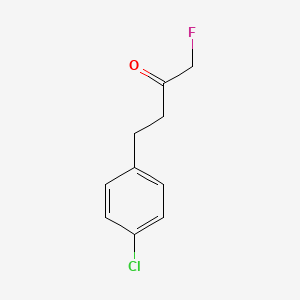![molecular formula C23H34N6O2Si B8490489 N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8490489.png)
N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl group, the morpholin-4-yl-ethyl group, and the trimethylsilanyl-ethoxymethyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a useful tool for biochemical studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers or other materials.
Mecanismo De Acción
The mechanism of action of N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with molecular targets such as proteins or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, which share the core structure but differ in the substituents attached to the core. Examples include:
- 4-methoxyphenethylamine
- 2-(4-chlorophenyl)ethylamine
- 2-phenylethylamine hydrochloride
Uniqueness
What sets N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine apart is its combination of functional groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C23H34N6O2Si |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C23H34N6O2Si/c1-32(2,3)16-15-31-18-29-22-20(21(27-29)19-7-5-4-6-8-19)17-25-23(26-22)24-9-10-28-11-13-30-14-12-28/h4-8,17H,9-16,18H2,1-3H3,(H,24,25,26) |
Clave InChI |
MHGPGQCQXHMBGM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C2=NC(=NC=C2C(=N1)C3=CC=CC=C3)NCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Chloro-2-(hydroxymethyl)phenoxy]-1-{(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl}ethan-1-one](/img/structure/B8490408.png)

![N-[(1R)-1-cyclohexyl-ethyl]-formamide](/img/structure/B8490427.png)





![1h-Benzimidazole-6-carbaldehyde,1-[(2-chlorophenyl)methyl]-2-methyl-](/img/structure/B8490459.png)




![4-Ethyl-7-methyl-benzo[b]thiophen-5-ol](/img/structure/B8490513.png)
